molecular formula C18H14ClNO4S2 B11357294 Methyl 5'-{[(4-chlorophenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

Methyl 5'-{[(4-chlorophenoxy)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

Cat. No.: B11357294
M. Wt: 407.9 g/mol
InChI Key: LEMSQFJPFDRNOD-UHFFFAOYSA-N
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Description

METHYL 5’-[2-(4-CHLOROPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is an organic compound that features a bithienyl core with a chlorophenoxyacetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5’-[2-(4-CHLOROPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenoxyacetamido group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of METHYL 5’-[2-(4-CHLOROPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets. The chlorophenoxyacetamido group can interact with enzymes or receptors, potentially inhibiting their activity. The bithienyl core may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 5’-[2-(4-CHLOROPHENOXY)ACETAMIDO]-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its bithienyl core, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C18H14ClNO4S2

Molecular Weight

407.9 g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C18H14ClNO4S2/c1-23-18(22)16-13(14-3-2-8-25-14)10-26-17(16)20-15(21)9-24-12-6-4-11(19)5-7-12/h2-8,10H,9H2,1H3,(H,20,21)

InChI Key

LEMSQFJPFDRNOD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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